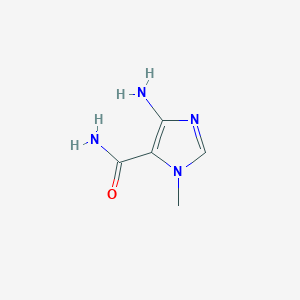

4-Amino-1-methyl-1h-imidazole-5-carboxamide

Description

N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, commonly known as pramipexole, is a non-ergoline dopamine agonist with the IUPAC name (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . It acts as a selective agonist for dopamine D2 and D3 receptors, primarily used to treat Parkinson’s disease and restless legs syndrome. Its therapeutic effect arises from stimulating dopamine receptors in the striatum, alleviating motor deficits . The compound’s molecular formula is C10H17N3S, with a molecular weight of 211.33 g/mol . Key properties include high solubility in water and methanol, and a melting point of 296–305°C .

Properties

IUPAC Name |

5-amino-3-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDBHTVZARFFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278514 | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-89-8 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Industrial Synthesis

The patented method (CN111362875A) outlines a scalable approach to produce 4-amino-5-imidazolecarboxamide, a closely related analog, which can be adapted for the target compound. The synthesis proceeds as follows:

Step 1: Formation of Intermediate 1

Diaminomaleonitrile reacts with formamide in the presence of phosphorus oxychloride (POCl₃) under inert gas protection. The reaction occurs in tetrahydrofuran (THF) at 0–5°C during reagent addition, followed by warming to 5–35°C for 3 hours. Key parameters include:

-

Molar ratios : Diaminomaleonitrile : formamide : POCl₃ = 1 : 1.2–1.5 : 1.2–1.5

-

Solvent ratio : Diaminomaleonitrile : THF = 1 : 4.4–8 (mass ratio)

Step 2: Ring Closure to 4-Amino-5-imidazolecarboxamide

Intermediate 1 undergoes cyclization in aqueous sodium hydroxide (NaOH) at 95–100°C for 3 hours. Post-treatment involves pH adjustment to 6.5–7 using hydrochloric acid (HCl), followed by recrystallization with water and ethanol.

Mechanistic Insights

Phosphorus oxychloride acts as both a catalyst and dehydrating agent, facilitating the condensation of diaminomaleonitrile and formamide. The reaction likely proceeds via nucleophilic attack of the amine group on the electrophilic carbon of formamide, forming a nitrile intermediate that cyclizes under alkaline conditions to yield the imidazole core.

Process Optimization and Critical Parameters

Reaction Conditions and Yield

The table below summarizes optimized parameters for each step:

| Parameter | Step 1 (Intermediate 1) | Step 2 (Ring Closure) |

|---|---|---|

| Temperature | 5–35°C | 95–100°C |

| Time | 3 hours | 3 hours |

| Key Reagents | POCl₃, THF | NaOH, H₂O |

| Post-Treatment | Methanol quenching, pH 8–8.5, ethyl acetate extraction | pH 6.5–7, recrystallization |

| Solvent Ratio (Mass) | 1:4.4–8 (diaminomaleonitrile:THF) | 1:5 (intermediate 1:H₂O) |

Maintaining strict temperature control during POCl₃ addition prevents side reactions such as over-chlorination. The use of inert gas (e.g., nitrogen) ensures intermediate stability by minimizing oxidation.

Industrial-Scale Considerations

Purification and Isolation

Step 1 Post-Treatment :

-

Methanol is added to the reaction mixture to quench excess POCl₃.

-

The solution is adjusted to pH 8–8.5 with water, followed by ethyl acetate extraction.

-

The organic phase is dried with anhydrous MgSO₄, concentrated, and treated with petroleum ether to precipitate Intermediate 1.

Step 2 Post-Treatment :

Scalability Challenges

-

Solvent Recovery : THF and ethyl acetate are recycled via distillation to reduce costs.

-

Waste Management : Phosphorus-containing byproducts require neutralization before disposal.

-

Energy Efficiency : Continuous flow reactors could further optimize temperature control and reaction time in large-scale production.

Comparative Analysis of Synthetic Approaches

While the patented method is the most documented industrial route, alternative pathways face limitations:

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole derivatives with different substituents, while reduction reactions can produce various substituted imidazoles .

Scientific Research Applications

Pharmaceutical Applications

AMICA has been identified as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.

Anticancer Properties

Research has indicated that AMICA and its derivatives may exhibit anticancer properties. For instance, studies have shown that compounds with imidazole rings can interact with cancer-related target proteins, leading to potential therapeutic effects against various cancer cell lines. In silico studies have highlighted the efficacy of imidazole-based compounds in inhibiting mTOR pathways, which are crucial in cancer progression and treatment resistance .

Case Study:

A study involving substituted imidazoles demonstrated that specific modifications to the AMICA structure significantly enhanced cytotoxicity against renal cancer cell lines (A498 and 786-O), suggesting its potential as a lead compound for further development .

Metabolic Disorders

AMICA's role as a precursor in the synthesis of compounds targeting metabolic disorders has been explored. Its ability to modulate enzyme activity involved in metabolic pathways positions it as a candidate for developing new treatments aimed at conditions such as diabetes and obesity .

Biochemical Applications

AMICA's unique chemical structure facilitates its interaction with various biological macromolecules, making it relevant in biochemical research.

Enzyme Modulation

The compound has shown potential in influencing enzyme activity related to nucleotide metabolism, which is vital for cellular processes. Its interactions can lead to insights into its therapeutic uses, particularly in diseases characterized by dysregulated nucleotide synthesis .

Research Findings:

Studies have suggested that AMICA may serve as an inhibitor or modulator of enzymes involved in these pathways, highlighting its importance in drug design focused on metabolic regulation .

Material Science Applications

Beyond its pharmaceutical uses, AMICA is also being investigated for applications in material science due to its unique properties.

Synthesis of Functional Materials

AMICA can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1h-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This interaction can lead to various physiological effects, including increased metabolic activity and protection against cardiac ischemic injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Several structural analogs of pramipexole have been developed to optimize receptor selectivity, bioavailability, and neuroprotective effects:

Key Findings:

- D-264 : Incorporation of a biphenyl-piperazine group enhances neuroprotection and blood-brain barrier penetration but may reduce aqueous solubility .

- D-590 : The 4-fluoroindolylmethyl group increases D3 receptor binding affinity, making it a potent partial agonist .

- Dexpramipexole : The (6R)-enantiomer exhibits 10-fold lower D3 receptor affinity compared to pramipexole, highlighting the critical role of stereochemistry .

- Degradation Impurities : The N2-methoxymethyl derivative forms under high humidity/temperature, necessitating stability testing for pharmaceutical formulations .

Functional Derivatives and Receptor Selectivity

- Piperazine-Modified Analogs: Compounds like (±)-5a/5b () use reductive amination to introduce indole or isoquinoline moieties, improving D3 selectivity. For example, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl) derivatives show 100-fold selectivity for D3 over D2 receptors, reducing off-target effects .

- Hybrid Compounds : Derivatives combining benzothiazole with β-carboline (e.g., D-264 ) demonstrate dual mechanisms: dopamine agonism and anti-apoptotic activity .

Impurities and Stereoisomers

- Pramipexole Impurities : Identified impurities include N,N′-dipropyl and diastereomeric forms (e.g., impurity C and D), which arise during synthesis or storage. These are critical for quality control .

- Dexpramipexole : While less therapeutically active, it serves as a reference in chiral separation studies .

Pharmacological and Stability Data

Receptor Binding Profiles

| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D3/D2) | |

|---|---|---|---|---|

| Pramipexole | 2.2 | 0.5 | 4.4 | |

| D-590 | 1.8 | 0.3 | 6.0 | |

| (±)-5a | 15.0 | 0.1 | 150 |

Stability and Degradation

Biological Activity

4-Amino-1-methyl-1H-imidazole-5-carboxamide (often referred to as "AICA" or "AICAR") is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 140.14 g/mol. Its structure features an imidazole ring, an amino group at the 4-position, and a carboxamide group at the 5-position, contributing to its unique reactivity and biological interactions.

The biological activity of AICA primarily stems from its role as a precursor in the synthesis of purines and its ability to modulate various enzymatic pathways. Specifically, AICA is known to:

- Inhibit AMP Deaminase : This inhibition leads to increased levels of AMP and ATP within cells, promoting energy metabolism and enhancing cellular responses to stress.

- Activate AMPK : AICA acts as an allosteric activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK can lead to improved glucose uptake and lipid metabolism, making AICA a candidate for metabolic disorders .

1. Metabolic Effects

Research indicates that AICA can significantly influence metabolic processes:

- Increased Glucose Uptake : Studies have shown that AICA enhances glucose uptake in skeletal muscle cells by activating AMPK, which may have implications for diabetes treatment .

- Lipid Metabolism Regulation : AICA's activation of AMPK also leads to the inhibition of lipogenesis while promoting fatty acid oxidation .

2. Neuroprotective Effects

AICA has demonstrated potential neuroprotective properties:

- Protection Against Neurodegeneration : In animal models, AICA administration has been associated with reduced neuronal damage in conditions like ischemia and neurodegenerative diseases .

3. Anticancer Properties

Emerging studies suggest that AICA may exert anticancer effects:

- Inhibition of Tumor Growth : By modulating AMPK pathways, AICA can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide?

- Methodological Answer : The synthesis of imidazole derivatives often involves condensation reactions and functional group transformations. For example, similar compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide () are synthesized via sequential steps:

Condensation : Reacting amines with isocyanides or carbonyl-containing reagents.

Cyclization : Using reagents like sodium azide or thiourea to form heterocyclic cores.

Purification : Techniques such as column chromatography or recrystallization ensure purity .

- Key Considerations : Optimize reaction temperature and solvent polarity to avoid side products (e.g., over-alkylation). Monitor intermediates via thin-layer chromatography (TLC).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are critical:

- X-ray Diffraction : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for related imidazole-carboxamide derivatives () .

- NMR/FT-IR : Compare experimental H/C NMR spectra and IR stretching frequencies (e.g., C=O at ~1650 cm) with computational predictions.

- Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS).

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multi-step synthetic routes?

- Methodological Answer :

- Reaction Optimization : Use design-of-experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios). For example, highlights imidazole derivatives synthesized under anhydrous conditions to prevent hydrolysis .

- Byproduct Mitigation : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) for sensitive amines during intermediate steps.

- Scale-Up Challenges : Address solubility issues using polar aprotic solvents (e.g., DMF) and controlled heating.

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., AMPK for AICAR analogs; ) .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Machine Learning : Tools like Science Navigator ( ) can suggest data analysis pipelines for correlating structural features with bioactivity .

Q. What analytical approaches are advised to resolve discrepancies in reported solubility or stability data for this compound?

- Methodological Answer :

- Comparative Solubility Studies : Use standardized buffers (pH 1–12) and HPLC ( ) to measure solubility under controlled conditions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition via LC-MS.

- Data Reconciliation : Apply multivariate analysis to identify outliers caused by impurities or measurement artifacts (e.g., inconsistent calibration standards) .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.